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Compound of Interest

Compound Name: PT-S58

Cat. No.: B610334 Get Quote

Disclaimer: The specific designation "PT-S58" did not correspond to a publicly documented cell

line, compound, or experimental protocol in the conducted searches. Therefore, this document

provides a comprehensive and detailed template for an application note and experimental

protocol for cell culture. Researchers and scientists can adapt this template by substituting the

placeholder information with the specific details for their cell line of interest.

Application Notes
Cell culture is a fundamental technique in life sciences, enabling the study of cellular and

molecular biology in a controlled in vitro environment. The success and reproducibility of cell-

based assays are critically dependent on the use of standardized protocols for cell line

maintenance, propagation, and cryopreservation. This document outlines a general protocol for

the culture of mammalian cells, which can be adapted for specific cell lines such as "PT-S58".

Adherence to aseptic techniques is paramount to prevent contamination and ensure the

integrity of experimental results.

Quantitative Data Summary
The following table summarizes the key quantitative parameters for a typical mammalian cell

culture protocol. These values should be optimized for the specific cell line being used.
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Parameter Recommendation Notes

Growth Medium DMEM or RPMI-1640

Basal medium selection is

dependent on the specific cell

line requirements.

Serum Supplement
10% Fetal Bovine Serum

(FBS)

Serum concentration may vary

from 5-20% depending on the

cell line.

Antibiotics
100 U/mL Penicillin, 100 µg/mL

Streptomycin

Optional, but recommended for

initial cultures and to prevent

bacterial contamination.

Incubation Conditions 37°C, 5% CO₂

CO₂ level should be matched

to the buffering system of the

growth medium.

Seeding Density
2 x 10⁴ - 5 x 10⁴ cells/cm²

(Adherent)

Optimal seeding density

promotes exponential growth

and prevents premature

confluence.[1]

2 x 10⁵ - 5 x 10⁵ cells/mL

(Suspension)

Maintain cell density within the

recommended range to ensure

viability.

Subculture Frequency
Every 2-4 days (Adherent, at

80-90% confluence)

Regular passaging is crucial to

maintain cells in the

exponential growth phase.

Every 2-3 days (Suspension)

Monitor cell density and

viability to determine the

optimal time for subculturing.

Cryopreservation Medium
90% Complete Growth

Medium, 10% DMSO

DMSO is a cryoprotectant that

reduces ice crystal formation

during freezing.

Freezing Protocol
Slow freezing (-1°C/minute) to

-80°C, then liquid N₂

A controlled freezing rate is

critical for maintaining cell

viability.
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Experimental Protocols
Thawing of Cryopreserved Cells
This protocol describes the revival of cryopreserved cells for establishing a new culture.

Materials:

Cryovial of "PT-S58" cells from liquid nitrogen storage

Complete growth medium (pre-warmed to 37°C)

Sterile conical tubes (15 mL or 50 mL)

Water bath at 37°C

Pipettes and serological pipettes

Cell culture flask or dish

Biosafety cabinet (BSC)

Procedure:

Equilibrate the complete growth medium to 37°C in a water bath.

Retrieve the cryovial of cells from liquid nitrogen storage.

Immediately thaw the vial by gently swirling it in the 37°C water bath until only a small ice

crystal remains. This process should be rapid (approximately 1-2 minutes).

Wipe the outside of the vial with 70% ethanol before opening it in a biosafety cabinet.

Gently transfer the cell suspension from the vial to a sterile conical tube containing 9 mL of

pre-warmed complete growth medium.

Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the

cells and remove the cryopreservation medium.[2]
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Carefully aspirate the supernatant without disturbing the cell pellet.

Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete

growth medium.

Transfer the cell suspension to a suitable culture vessel (e.g., T-25 or T-75 flask).

Incubate the culture vessel in a humidified incubator at 37°C with 5% CO₂.

The medium should be replaced after 24 hours to remove any remaining cryoprotectant and

dead cells.

Routine Cell Maintenance and Subculture
This protocol describes the routine passaging of both adherent and suspension cells to

maintain them in a healthy, proliferative state.

For Adherent Cells:

Materials:

Confluent or near-confluent culture of "PT-S58" cells

Phosphate-Buffered Saline (PBS), sterile

Trypsin-EDTA solution (e.g., 0.25% Trypsin-EDTA)

Complete growth medium

Sterile conical tubes

New culture flasks or dishes

Procedure:

Examine the cell culture under a microscope to assess confluency and cell health.

Aspirate the spent growth medium from the culture vessel.
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Gently wash the cell monolayer with sterile PBS to remove any residual serum that may

inhibit trypsin activity.

Add a minimal volume of pre-warmed Trypsin-EDTA solution to cover the cell monolayer

(e.g., 1-2 mL for a T-75 flask).

Incubate the vessel at 37°C for 2-5 minutes, or until the cells detach from the surface. Cell

detachment can be monitored under a microscope.

Once the cells have detached, add 4-5 volumes of complete growth medium to the flask to

inactivate the trypsin.

Gently pipette the cell suspension up and down to create a single-cell suspension.

Transfer the cell suspension to a sterile conical tube.

Perform a cell count using a hemocytometer or an automated cell counter to determine cell

viability and density.

Centrifuge the cell suspension at 100-200 x g for 5 minutes.

Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh, pre-

warmed complete growth medium to achieve the desired seeding density.

Dispense the cell suspension into new culture vessels.

Incubate the new cultures at 37°C with 5% CO₂.

For Suspension Cells:

Materials:

Suspension culture of "PT-S58" cells

Complete growth medium

Sterile conical tubes
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New culture flasks

Procedure:

Aseptically remove an aliquot of the cell suspension from the culture flask.

Perform a cell count to determine the cell density and viability.

Calculate the volume of the cell suspension needed to seed a new flask at the desired

density.

Transfer the calculated volume of cell suspension to a new culture flask.

Add the appropriate volume of fresh, pre-warmed complete growth medium to the new flask.

Incubate the new culture at 37°C with 5% CO₂ on an orbital shaker if required for the specific

cell line.

Cryopreservation of Cells
This protocol describes the process of freezing cells for long-term storage.

Materials:

Healthy, actively growing culture of "PT-S58" cells

Cryopreservation medium (e.g., 90% complete growth medium, 10% DMSO), chilled

Sterile conical tubes

Cryovials, sterile

Controlled-rate freezing container (e.g., "Mr. Frosty")

Procedure:

Harvest the cells as described in the subculture protocol (for adherent or suspension cells).

Perform a cell count and determine the viability. The viability should be greater than 90%.
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Centrifuge the cell suspension and resuspend the pellet in cold cryopreservation medium at

a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL.

Aliquot the cell suspension into sterile cryovials (typically 1 mL per vial).

Place the cryovials into a controlled-rate freezing container.

Place the freezing container in a -80°C freezer for at least 24 hours. This will ensure a slow

cooling rate of approximately -1°C per minute.

After 24-48 hours, transfer the cryovials to a liquid nitrogen storage tank for long-term

preservation.
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Caption: General experimental workflow for mammalian cell culture.
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Caption: Example of a generic MAPK/ERK signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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